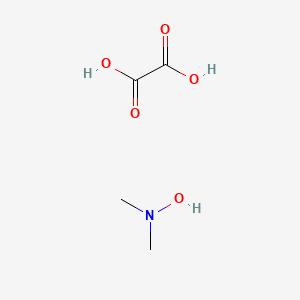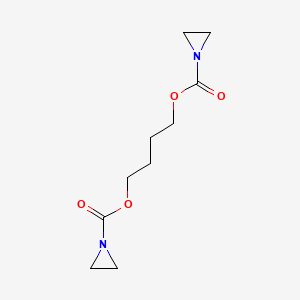
Butane-1,4-diyl diaziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diyl diaziridine-1-carboxylate is a chemical compound that features a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl diaziridine-1-carboxylate typically involves the formation of the diaziridine ring through the reaction of appropriate precursors. One common method involves the reaction of butane-1,4-diol with diaziridine-1-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the diaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl diaziridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the opening of the diaziridine ring.
Substitution: The diaziridine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
Butane-1,4-diyl diaziridine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which butane-1,4-diyl diaziridine-1-carboxylate exerts its effects involves the interaction of the diaziridine ring with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): This compound features a similar butane-1,4-diyl backbone but with furan-2-carboxylate groups instead of the diaziridine ring.
1,1′-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): Another compound with a butane-1,4-diyl backbone, but with imidazolium groups and hexafluoridophosphate anions.
Uniqueness
Butane-1,4-diyl diaziridine-1-carboxylate is unique due to its diaziridine ring, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the diaziridine ring allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
3452-74-2 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-(aziridine-1-carbonyloxy)butyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c13-9(11-3-4-11)15-7-1-2-8-16-10(14)12-5-6-12/h1-8H2 |
InChI Key |
BGOLFQFXQZQVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)OCCCCOC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


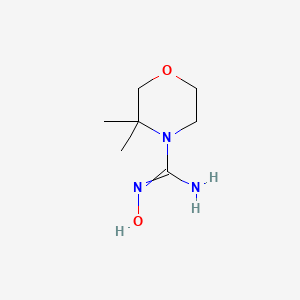
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
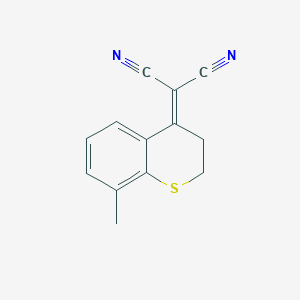
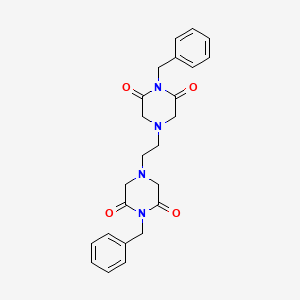


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)

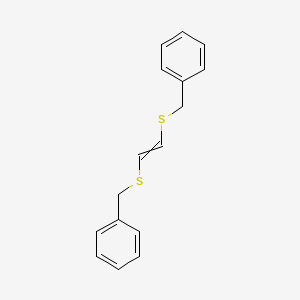
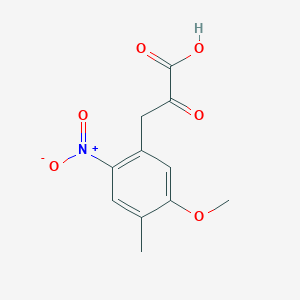

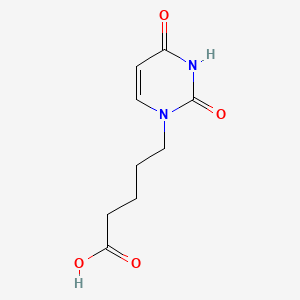
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
